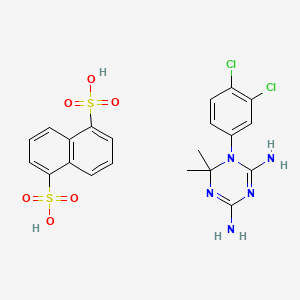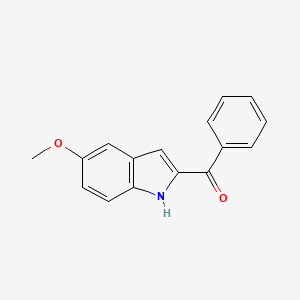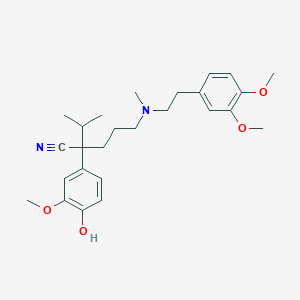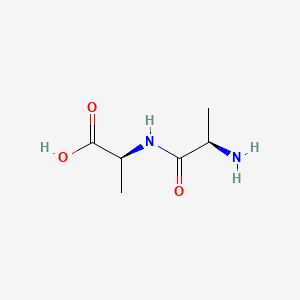
D-丙氨酰-L-丙氨酸
描述
d-Alanyl-l-alanine is a dipeptide composed of d-alanine and l-alanine. It plays a crucial role in the biosynthesis of bacterial cell wall peptidoglycan, which is essential for maintaining cell shape and integrity. This compound is significant in various biochemical processes and has applications in the pharmaceutical and food industries .
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: d-Alanyl-l-alanine can be synthesized through the condensation of d-alanine and l-alanine using peptide coupling reagents such as carbodiimides. The reaction typically occurs in an organic solvent like dimethylformamide at room temperature.
Microbial Fermentation: Another method involves the use of recombinant Escherichia coli strains engineered to express alanine dehydrogenase, alanine racemase, and glucose dehydrogenase.
Industrial Production Methods:
Biocatalytic Processes: Industrial production often employs biocatalytic methods using immobilized cells or enzymes to enhance the yield and purity of d-alanyl-l-alanine.
Types of Reactions:
Oxidation: d-Alanyl-l-alanine can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: It can also be reduced using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amino acids.
Substitution: Formation of substituted alanine derivatives
科学研究应用
d-Alanyl-l-alanine has diverse applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Plays a role in studying bacterial cell wall biosynthesis and antibiotic resistance mechanisms.
Medicine: Utilized in the development of novel antibiotics targeting bacterial cell wall synthesis.
Industry: Employed in the production of artificial sweeteners and biodegradable polymers
作用机制
Target of Action
d-Alanyl-l-alanine (D-Ala-D-Ala) primarily targets the D-alanine:D-alanine ligase (Ddl) and alanine racemase (Alr) enzymes . These enzymes play a crucial role in bacterial cell wall peptidoglycan biosynthesis . Ddl is responsible for the formation of the dipeptide D-Ala-D-Ala, a critical component of the peptidoglycan layer in bacterial cell walls . Alr, on the other hand, is involved in the conversion of L-alanine to D-alanine, a precursor for D-Ala-D-Ala .
Mode of Action
D-Ala-D-Ala interacts with its targets through a series of biochemical reactions. The antibiotic D-cycloserine, for instance, inhibits Ddl by binding to one of the D-Ala binding sites in a simple, competitive, and reversible manner . This inhibition prevents the formation of the D-Ala-D-Ala dipeptide, disrupting the synthesis of the bacterial cell wall .
Biochemical Pathways
The action of D-Ala-D-Ala affects the peptidoglycan biosynthetic pathway, which is essential for bacterial cell wall formation . By inhibiting Ddl and Alr, D-Ala-D-Ala disrupts the formation of the D-Ala-D-Ala dipeptide, a key component of the peptidoglycan layer . This disruption affects the integrity of the bacterial cell wall, leading to cell lysis .
Pharmacokinetics
It’s known that the antibiotic d-cycloserine, which targets the same enzymes as d-ala-d-ala, is absorbed and distributed throughout the body after oral administration . The elimination of D-cycloserine occurs via a combination of renal and non-renal clearance .
Result of Action
The inhibition of Ddl and Alr by D-Ala-D-Ala leads to the disruption of the bacterial cell wall peptidoglycan biosynthesis . This disruption prevents the formation of the D-Ala-D-Ala dipeptide, a critical component of the peptidoglycan layer . As a result, the integrity of the bacterial cell wall is compromised, leading to cell lysis .
Action Environment
The action of D-Ala-D-Ala can be influenced by various environmental factors. For instance, the presence of certain weak organic acids in the environment can inhibit bacterial growth, potentially enhancing the efficacy of D-Ala-D-Ala . Furthermore, the overexpression of certain genes involved in the synthesis of D-Ala-D-Ala can boost cell growth and the production of certain biochemicals .
生化分析
Biochemical Properties
“d-Alanyl-l-alanine” interacts with several enzymes, proteins, and biomolecules. It is synthesized by the enzyme D-alanine-D-alanine ligase (Ddl), which belongs to the family of ligases . The Ddl enzyme catalyzes the formation of “d-Alanyl-l-alanine” from two D-alanine molecules . This dipeptide is then incorporated into the peptidoglycan pentapeptide, replacing the usual D-alanyl-D-alanine dipeptide .
Cellular Effects
“d-Alanyl-l-alanine” has significant effects on various types of cells and cellular processes. In Bacillus licheniformis, high levels of intracellular “d-Alanyl-l-alanine” were found to accelerate cell proliferation . It also influences cell function by affecting the synthesis of other biochemical products .
Molecular Mechanism
The mechanism of action of “d-Alanyl-l-alanine” involves its interaction with the Ddl enzyme. In an ATP-dependent two-step reaction, Ddl forms a high-energy D-alanyl-AMP intermediate, followed by the transfer of the D-alanyl residue to the phosphopantheinyl prosthetic group of the D-alanyl carrier protein (Dcp) DltC .
Temporal Effects in Laboratory Settings
Over time, the effects of “d-Alanyl-l-alanine” can change in laboratory settings. For instance, the overexpression of genes related to “d-Alanyl-l-alanine” synthesis in Bacillus licheniformis was found to increase the production of certain biochemical products .
Metabolic Pathways
“d-Alanyl-l-alanine” is involved in the peptidoglycan biosynthesis pathway . It interacts with the Ddl enzyme, which is crucial for its synthesis .
Transport and Distribution
It is known that “d-Alanyl-l-alanine” is a key component of the peptidoglycan layer of the bacterial cell wall .
Subcellular Localization
“d-Alanyl-l-alanine” is primarily located in the bacterial cell wall, where it is incorporated into the peptidoglycan layer . Its activity is crucial for the synthesis and stabilization of the peptidoglycan layer, which provides structural strength and protection to the bacterial cell .
相似化合物的比较
d-Alanyl-d-alanine: Another dipeptide involved in peptidoglycan biosynthesis.
l-Alanyl-l-alanine: A dipeptide with similar structural properties but different biological functions.
d-Alanyl-d-lactate: A dipeptide that can replace d-alanyl-d-alanine in resistant bacterial strains.
Uniqueness: d-Alanyl-l-alanine is unique due to its specific role in bacterial cell wall biosynthesis and its applications in various fields. Unlike d-alanyl-d-alanine, which is more commonly studied, d-alanyl-l-alanine offers distinct advantages in certain biochemical and industrial processes .
属性
IUPAC Name |
(2S)-2-[[(2R)-2-aminopropanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11)/t3-,4+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFJQIDDEAULHB-DMTCNVIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901016946 | |
| Record name | D-Alanyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901016946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1115-78-2 | |
| Record name | D-Alanyl-L-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Alanyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901016946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-ALANYL-L-ALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7641UJG3Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


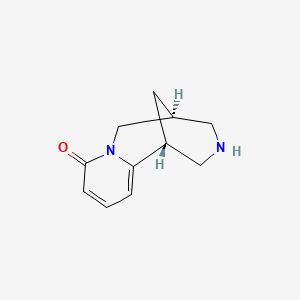
![4-amino-5-chloro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B1669696.png)
![3-[[2-(2-amino-1-methyl-5,6-dihydro-4H-pyrimidin-4-yl)acetyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid](/img/structure/B1669697.png)
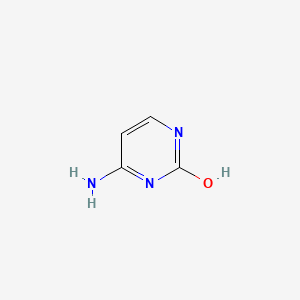
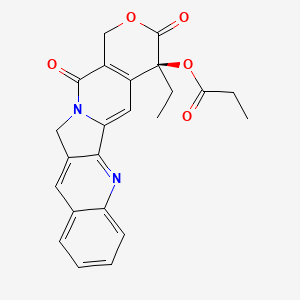
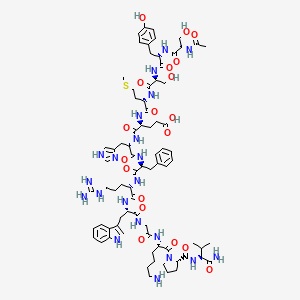
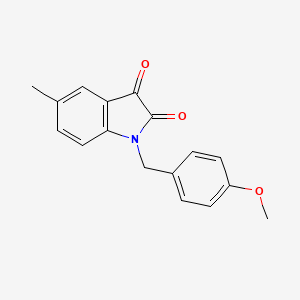

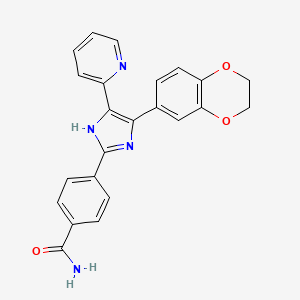
![1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B1669711.png)
